molecular formula C5H8F3NO B1382149 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1936172-18-7

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1382149
CAS No.: 1936172-18-7
M. Wt: 155.12 g/mol
InChI Key: AXUWKMPEIVRXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features an azetidine ring, a trifluoromethyl group, and a hydroxyl group. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The trifluoromethyl group is often introduced into molecules to enhance their metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Another approach involves the use of azetidine derivatives, such as N-Boc-azetidine, which can be reacted with trifluoroacetaldehyde followed by deprotection to yield the target compound. This method allows for greater control over the reaction conditions and can be optimized for higher yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to consistent product quality and higher throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde derivatives.

    Reduction: Formation of trifluoroethylamine or trifluoroethane derivatives.

    Substitution: Formation of various substituted azetidine derivatives with different functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The azetidine ring can also interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A natural product with similar structural features but different biological activity.

    Trifluoroethanol: A simpler compound with a trifluoromethyl group but lacking the azetidine ring.

    N-Boc-azetidine: A protected azetidine derivative used in synthetic chemistry.

Uniqueness

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the azetidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(azetidin-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWKMPEIVRXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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